2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-14(13(2)23-18-12)10-17(22)20-7-5-19(6-8-20)11-15(21)16-4-3-9-24-16/h3-4,9,15,21H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYTYXOSLKKOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, antibacterial properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be represented by the following structure:
1. Immunomodulatory Effects
Research indicates that isoxazole derivatives, including the target compound, exhibit significant immunoregulatory properties. A study highlighted the ability of certain isoxazole derivatives to modulate immune functions comparable to established immunosuppressants like cyclosporine. The activity was assessed through various assays measuring cytokine production and lymphocyte proliferation.
Key Findings:
- The compound demonstrated inhibition of TNF- production in human blood cultures.
- It showed a regulatory effect on T-cell populations, enhancing the percentage of mature CD4+ and CD8+ T cells in experimental models .
2. Antibacterial Activity
The antibacterial properties of related isoxazole compounds have been extensively studied. Although specific data on the target compound's antibacterial activity is limited, structural analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Antibacterial Activity Summary:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Isoxazole Derivative A | E. coli | Effective at 1 mM |
| Isoxazole Derivative B | S. aureus | High inhibition potency |
| Isoxazole Derivative C | P. mirabilis | Active against multiple strains |
These findings suggest a potential for the target compound in combating antibiotic-resistant infections .
The mechanisms underlying the biological activities of isoxazole derivatives often involve interactions with key signaling pathways and cellular processes.
Mechanistic Insights:
- Cytokine Modulation: The compound may influence pro-inflammatory cytokines, thereby altering immune responses.
- Cell Proliferation Inhibition: Evidence suggests that it can inhibit lymphocyte proliferation in vitro, which could be beneficial in autoimmune conditions .
Case Studies
Several studies have explored the biological activities of compounds structurally related to the target molecule:
- Study on Immune Responses : In a model of glomerulonephritis, a related isoxazole derivative inhibited MIF-dependent pathways, reducing tissue damage and inflammation markers .
- Antibacterial Efficacy : A comparative study demonstrated that certain isoxazole derivatives exhibited significant antibacterial activity against resistant strains, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by coupling with a piperazine derivative. Critical steps include:
- Oxazole ring formation : Cyclization of diketones or nitrile oxides under reflux with catalysts like acetic acid .
- Piperazine coupling : Nucleophilic substitution or amidation reactions, often requiring anhydrous conditions and bases like potassium carbonate .
- Hydroxyethyl-thiophene introduction : Alkylation or Grignard reactions, with strict temperature control (0–5°C for sensitive intermediates) . Key purification methods include silica gel chromatography and recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms structural integrity, with distinct signals for the oxazole methyl groups (δ 2.1–2.3 ppm) and thiophene protons (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for detecting fragmentation patterns of the piperazine-ethanone backbone .
- Elemental analysis (CHNS) : Ensures purity (>98%) by matching experimental and theoretical C, H, N, and S percentages .
Advanced Questions
Q. How can researchers optimize reaction yields during the synthesis of the hydroxyethyl-thiophene-piperazine intermediate?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, improving yields by 15–20% compared to THF .
- Catalyst use : Pd/C or molecular sieves in hydrogenation steps reduce byproducts (e.g., over-oxidized thiophene derivatives) .
- Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions during Grignard additions . A comparative study of these parameters is summarized below:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C | 78 | 95 |
| THF, 25°C | 63 | 88 |
| DMF, Pd/C, 0→25°C | 85 | 97 |
Q. How should conflicting bioactivity data from enzymatic vs. cell-based assays be resolved?
Discrepancies often arise due to differences in membrane permeability or off-target effects. Strategies include:
- Metabolic stability assays : Evaluate compound degradation in cell lysates vs. buffer systems (e.g., hepatic microsome models) .
- SAR analysis : Compare activity of analogs (e.g., replacing thiophene with furan) to isolate structural determinants of potency . Example SAR findings:
| Analog Modification | IC50 (Enzymatic) | IC50 (Cellular) |
|---|---|---|
| Thiophene → Furan | 12 nM | 450 nM |
| Hydroxyethyl → Methyl | >1 µM | >1 µM |
Thiophene and hydroxyethyl groups are critical for cellular uptake .
Q. What methodologies are recommended for studying target interactions and binding kinetics?
- Surface plasmon resonance (SPR) : Measures real-time binding affinity (KD) for receptors like serotonin transporters, with reported KD values of 2–5 nM .
- Molecular docking : Predicts binding poses using crystal structures of homologous targets (e.g., 5-HT1A receptor PDB: 6WGT) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in solubility predictions (computational vs. experimental)?
Computational models (e.g., LogP calculations) may overestimate solubility due to neglecting crystal lattice energy. Resolve via:
- Experimental validation : Use shake-flask methods with HPLC quantification across pH 1–10 .
- Co-solvent screening : Identify excipients (e.g., PEG-400) that enhance solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
